4-(Benzyloxy)-2-methoxyphenol
Overview
Description
4-(Benzyloxy)-2-methoxyphenol is an organic compound belonging to the phenol family It is characterized by a benzyloxy group attached to the fourth position and a methoxy group attached to the second position of the phenol ring
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds are known to be activated towards free radical attack . This suggests that 4-(Benzyloxy)-2-methoxyphenol might interact with its targets through a free radical mechanism, leading to various biochemical changes .
Biochemical Pathways
Benzylic compounds are known to undergo various reactions such as oxidation and reduction . These reactions could potentially affect various biochemical pathways in the body.
Result of Action
Based on the known reactivity of benzylic compounds, it can be hypothesized that this compound might induce various biochemical changes in the body .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored or administered .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-methoxyphenol typically involves the reaction of 4-hydroxy-2-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems enhances the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications.
Biology: The compound exhibits antioxidant properties, making it a candidate for studies related to oxidative stress and cellular protection.
Medicine: Research has shown its potential as an antimicrobial agent. It is also being investigated for its role in skin depigmentation treatments.
Industry: The compound is used in the formulation of certain cosmetic products due to its antioxidant and antimicrobial properties.
Comparison with Similar Compounds
4-(Benzyloxy)-2-methoxyphenol can be compared with other phenolic compounds such as:
4-(Benzyloxy)phenol: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-Methoxyphenol (Guaiacol): Lacks the benzyloxy group, resulting in different chemical properties and applications.
4-Methoxyphenol (Mequinol): Similar structure but with a methoxy group instead of a benzyloxy group, leading to variations in its chemical behavior and uses.
The presence of both benzyloxy and methoxy groups in this compound makes it unique, providing a balance of hydrophobic and hydrophilic properties that can be advantageous in various applications.
Properties
IUPAC Name |
2-methoxy-4-phenylmethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-14-9-12(7-8-13(14)15)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPBKOIBAOKGRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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